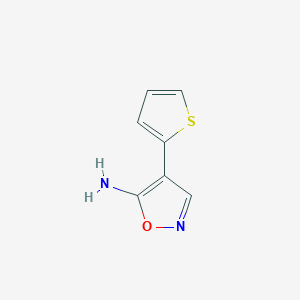

4-(Thiophen-2-yl)-1,2-oxazol-5-amine

Description

Significance of Oxazole (B20620) and Thiophene (B33073) Heterocycles in Organic Synthesis and Functional Materials

Heterocyclic compounds are fundamental to the development of new therapeutic agents and functional materials. The oxazole and thiophene rings, in particular, are considered "privileged scaffolds" due to their frequent occurrence in biologically active molecules and their versatile chemical properties.

Oxazole (Isoxazole) Ring: The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key structural motif in a multitude of synthetic compounds and natural products. nih.gov Its unique electronic and structural properties make it indispensable in the synthesis of biologically active molecules. nih.gov Isoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govnih.govijpca.org The presence of the isoxazole nucleus in several FDA-approved drugs, such as the anti-inflammatory drug Valdecoxib and the immunosuppressant Leflunomide, underscores its therapeutic relevance. ijpca.orgnih.gov The isoxazole ring's stability and the potential for substitution at various positions allow for the fine-tuning of a molecule's physicochemical properties and biological targets. nih.gov

Thiophene Ring: The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is another crucial moiety in drug design. nih.gov Its aromatic stability, lipophilicity, and electronic properties often enhance a drug's solubility, bioavailability, and metabolic stability. nih.govresearchgate.net Thiophene is recognized for its electron-rich nature and its ability to act as a bioisostere of the benzene (B151609) ring, which allows it to interact effectively with various biological targets. nih.gov Consequently, thiophene-containing compounds display a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netnih.gov The thiophene nucleus is a component of numerous approved drugs, highlighting its importance in pharmaceutical research. nih.gov

The combination of these two heterocyclic systems into a single molecular entity offers a powerful strategy for developing novel compounds with potentially enhanced or unique functional properties.

| Heterocycle | Key Features | Examples of Biological Activities |

| Isoxazole | 5-membered ring with adjacent N and O atoms; Aromatic; Versatile substitution patterns | Anti-inflammatory, Anticancer, Antimicrobial, Anticonvulsant nih.govnih.govijpca.org |

| Thiophene | 5-membered ring with a sulfur atom; Aromatic; Electron-rich; Benzene bioisostere | Anticancer, Anti-inflammatory, Antimicrobial, Antidiabetic nih.govresearchgate.netnih.gov |

Overview of the 1,2-Oxazol-5-amine Scaffold in Contemporary Chemical Research

The 1,2-oxazol-5-amine, more commonly known as 5-aminoisoxazole, is a particularly valuable scaffold in synthetic and medicinal chemistry. The presence of a reactive amino group at the 5-position provides a versatile handle for further chemical elaboration, allowing for the construction of diverse molecular libraries.

The synthesis of the 5-aminoisoxazole core can be achieved through various methods, including the [3+2] cycloaddition reactions between alkynes and nitrile oxides, or the reaction of thiocarbamoylcyanoacetates with hydroxylamine (B1172632). nih.govresearchgate.net These synthetic routes offer regioselective control, leading to the desired isomer. nih.gov

Derivatives of the 5-aminoisoxazole scaffold have demonstrated significant potential in drug discovery. For instance, certain 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives have been shown to exhibit immunomodulatory activities, influencing lymphocyte proliferation and cytokine production. nih.gov The scaffold is also a key component in compounds designed as potential antimicrobial and anticancer agents. ijpca.orgresearchgate.net The amino group can readily participate in reactions to form amides, ureas, and other functional groups, making it a key building block for creating compounds with tailored biological activities. acs.orgnih.gov Furthermore, 5-aminoisoxazole derivatives serve as precursors in the synthesis of more complex heterocyclic systems. acs.org The ability to functionalize the amino group allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for optimizing lead compounds in drug development.

Rationale for Focused Investigation on 4-(Thiophen-2-yl)-1,2-oxazol-5-amine

The decision to focus research on this compound stems from the strategic combination of its two constituent heterocyclic moieties. This molecular architecture represents a classic example of molecular hybridization, a drug design strategy that links two or more pharmacophoric units to create a new hybrid compound with the potential for improved affinity, efficacy, or a modified activity profile compared to the individual components.

The rationale for investigating this specific compound is multifold:

Synergistic Potential: Both thiophene and isoxazole rings are independently associated with a broad range of biological activities. nih.govijpca.orgresearchgate.net Combining them offers the possibility of synergistic effects, where the resulting molecule exhibits enhanced potency or a novel mechanism of action. Research has already shown that linking thiophene and isoxazole moieties can lead to potent anti-breast cancer agents. nih.gov

Structural Novelty: The direct linkage of the thiophene ring at the 4-position of the 5-aminoisoxazole scaffold creates a unique and relatively rigid three-dimensional structure. This defined orientation can be crucial for specific interactions with biological targets like enzyme active sites or protein receptors.

Synthetic Accessibility: The amino group on the isoxazole ring serves as a prime site for derivatization. This allows for the synthesis of a library of related compounds where different substituents can be introduced to systematically probe the structure-activity relationship and optimize properties such as potency, selectivity, and pharmacokinetic parameters.

Materials Science Applications: The electron-rich nature of the thiophene ring coupled with the aromatic isoxazole system creates a conjugated π-system. Such structures are of interest in materials science for the development of organic semiconductors, dyes, and other functional materials.

Below is a table summarizing the key properties of the target compound.

| Property | Data |

| Compound Name | This compound |

| Molecular Formula | C₇H₆N₂OS |

| Molecular Weight | 166.20 g/mol |

| CAS Number | 1249589-12-5 |

| Key Structural Features | Thiophene ring at C4 of a 5-aminoisoxazole core |

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7-5(4-9-10-7)6-2-1-3-11-6/h1-4H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENKXRSVEXRSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(ON=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249589-12-5 | |

| Record name | 4-(thiophen-2-yl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Functionalization Strategies of the 4 Thiophen 2 Yl 1,2 Oxazol 5 Amine Framework

Reactivity of the Amino Group at Position 5 of the Oxazole (B20620) Ring

The primary amino group at the 5-position of the 1,2-oxazole ring is a key handle for a variety of chemical transformations. Its nucleophilic character allows for the formation of a wide array of derivatives through reactions such as acylation, condensation with carbonyl compounds, and nucleophilic substitution.

Acylation Reactions

The amino group of 4-(thiophen-2-yl)-1,2-oxazol-5-amine readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to yield the corresponding N-acylated amide derivatives. This reaction is fundamental for introducing a diverse range of substituents. For instance, reactions with agents like chloroacetyl chloride can introduce a reactive handle for further cyclization or substitution reactions. ekb.eg Similarly, acylation with benzoyl chloride or acetic anhydride (B1165640) can be used to install phenyl or acetyl groups, respectively, which can alter the molecule's steric and electronic properties. researchgate.net The resulting amides are generally stable and serve as important intermediates in multi-step syntheses. mdpi.com

Schiff Base Formation and Imine Condensations

One of the most common derivatization strategies for primary amines is the formation of Schiff bases (or imines) through condensation with aldehydes or ketones. semanticscholar.org This reaction typically proceeds by refluxing the amine with the carbonyl compound in a suitable solvent, often with catalytic amounts of acid. The amino group of the this compound framework can be condensed with a wide variety of aromatic and heteroaromatic aldehydes to produce a library of imine derivatives. researchgate.netresearchgate.net This strategy has been extensively used for structurally related heterocyclic amines, such as aminothiophenes and aminothiadiazoles, to generate compounds with diverse functionalities. researchgate.netnih.govresearchgate.net The formation of the azomethine group (–N=CH–) extends the conjugation of the system and significantly influences the molecule's biological and electronic properties. wordpress.com

| Reactant Aldehyde | Reaction Conditions | Resulting Moiety | Reference |

|---|---|---|---|

| Thiophene-2-carbaldehyde (B41791) | Condensation reaction | Thiophen-2-ylmethylene imine | nih.gov |

| Various aromatic aldehydes | Condensation reaction | Substituted benzylidene imines | researchgate.net |

| 3-(2-furyl)acrolein | Thermal condensation | 3-(furan-2-yl)allylidene imine | semanticscholar.org |

Nucleophilic Substitution Reactions

The amino group at C5 can also act as a potent nucleophile in nucleophilic aromatic substitution (SNAr) reactions. It can displace suitable leaving groups, such as halogens, from activated aromatic or heteroaromatic rings. chemrxiv.org This reaction pathway allows for the covalent linking of the this compound scaffold to other heterocyclic systems, such as pyridines or pyrimidines, to construct more complex bi-heterocyclic structures. researchgate.net The SNAr mechanism typically involves the initial addition of the amine nucleophile to the electron-deficient ring to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group to restore aromaticity. nih.gov The efficiency of such reactions is often dependent on the electronic nature of the electrophilic partner and the reaction conditions employed. chemrxiv.orgnih.gov

Derivatization for Enhanced Analytical Detectability

For analytical purposes, such as quantification in complex matrices by high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE), derivatization of the primary amino group is often necessary. researchgate.net This process involves reacting the amine with a labeling reagent to attach a chromophore or fluorophore, thereby enhancing its ultraviolet (UV) or fluorescence detectability. nih.gov A variety of reagents have been developed for this purpose, each offering different advantages in terms of reactivity, stability, and detection sensitivity. nih.gov This pre-column or post-column derivatization is a critical step in developing robust analytical methods for amine-containing compounds. researchgate.net

| Derivatizing Reagent | Abbreviation | Purpose/Advantage | Reference |

|---|---|---|---|

| Dansyl chloride | Dansyl-Cl | Introduces a fluorescent group, high ionization efficiency for MS | nih.gov |

| o-Phthalaldehyde | OPA | Versatile fluorogenic reagent (requires a thiol co-reagent) | nih.gov |

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Adds a UV-active and fluorescent group, useful for HPLC | nih.gov |

| 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride | Dabsyl-Cl | Introduces a strong chromophore for visible light detection | nih.gov |

Modifications and Substitutions on the Oxazole Ring System

Beyond the amino group, the oxazole ring itself is amenable to functionalization, primarily through electrophilic substitution reactions. These modifications can introduce new functional groups that further expand the synthetic utility of the core structure.

Halogenation Reactions

The oxazole ring, particularly when activated by the amino group at C5, can undergo electrophilic halogenation. The introduction of a halogen atom (Cl, Br, I) onto the heterocyclic framework provides a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are powerful tools for forming carbon-carbon or carbon-heteroatom bonds. baranlab.org Direct C-H halogenation of N-protected 5-aminopyrazoles has been achieved using N-halosuccinimides (NCS, NBS, NIS) as safe and effective halogenating agents. beilstein-archives.org Similar strategies can be applied to the this compound scaffold. Studies on related thiophene-containing heterocycles have explored various brominating agents and conditions to achieve selective halogenation. researchgate.netmdpi.com The regioselectivity of the halogenation on the oxazole ring is influenced by the electronic effects of the existing substituents.

| Halogenating Agent | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | CHCl₃ | Room Temperature | Low yield of bromo-adduct | mdpi.com |

| N-Bromosuccinimide (NBS) | CHCl₃ | 60 °C | Formation of polybrominated adducts, lower yield | mdpi.com |

| Dioxane dibromide | CHCl₃ | 25 °C | Selective bis-bromination in good yield | mdpi.com |

| N-Iodosuccinimide (NIS) | DMSO | Room Temperature | Effective iodination of 5-aminopyrazoles | beilstein-archives.org |

| N-Chlorosuccinimide (NCS) | DMSO | Room Temperature | Effective chlorination of 5-aminopyrazoles | beilstein-archives.org |

Introduction of Diverse Functional Groups

The 5-amino group on the isoxazole (B147169) ring is a key handle for introducing a wide array of functional groups. Its reactivity is characteristic of heterocyclic amines, enabling transformations such as acylation, sulfonylation, and imine formation. These modifications are crucial for exploring the structure-activity relationships of this scaffold.

Acylation and Sulfonylation: The amino group can readily react with acylating and sulfonylating agents. For instance, reaction with acyl chlorides or anhydrides under standard conditions yields the corresponding amides. Similarly, treatment with sulfonyl chlorides, such as p-acetaminobenzenesulfonyl chloride, in a suitable solvent leads to the formation of sulfonamide linkages. google.com This approach is a well-established method for preparing 5-sulfanilamidoisoxazoles, a class of compounds with known therapeutic applications. google.com

Schiff Base Formation: Condensation of the primary amino group with various aldehydes is a straightforward method to generate Schiff bases (imines). This reaction typically proceeds by refluxing the amine with an aldehyde, often in a solvent like methanol. jocpr.comuobasrah.edu.iq This strategy allows for the introduction of a diverse range of substituted aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space accessible from the parent amine. Schiff bases derived from related amino-isoxazoles have been synthesized and characterized, demonstrating the feasibility of this transformation. jocpr.comresearchgate.netnih.gov

N-Alkylation and Other N-H Insertions: While direct N-alkylation can sometimes be challenging, reactions of 5-aminoisoxazoles with specific reagents can lead to N-substituted products. For example, highly chemoselective reactions between 5-aminoisoxazoles and α-diazocarbonyl compounds have been developed. nih.gov Depending on the reaction conditions, these reactions can selectively yield either N-isoxazole amides via a Wolff rearrangement or α-amino acid derivatives through N-H insertion reactions catalyzed by rhodium complexes. nih.gov

The reactivity of the 5-amino group can be influenced by its electronic environment. Studies on related 5-amino-isoxazole derivatives have noted that the amino group can exhibit some imidic character, which may affect its reactivity in certain reactions, such as Fmoc-protection during peptide synthesis. nih.gov Nevertheless, it remains a versatile functional group for derivatization.

| Transformation | Reagent Type | Product Functional Group | Representative Reaction (General) |

| Acylation | Acyl Chloride (R-COCl) | Amide | R'-NH₂ + R-COCl → R'-NH-CO-R + HCl |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | R'-NH₂ + R-SO₂Cl → R'-NH-SO₂-R + HCl |

| Schiff Base Formation | Aldehyde (R-CHO) | Imine (Schiff Base) | R'-NH₂ + R-CHO → R'-N=CH-R + H₂O |

| N-H Insertion | α-Diazocarbonyl (N₂CHCOR) | α-Amino Acid Derivative | R'-NH₂ + N₂CHCOR --(Rh₂(Oct)₄)--> R'-NH-CH₂-CO-R |

Functionalization and Chemical Transformations of the Thiophene (B33073) Moiety

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. numberanalytics.comst-andrews.ac.uk The position of substitution is directed by the existing substituent and the inherent reactivity of the thiophene ring, which favors attack at the α-positions (C2 and C5). Since the C2 position is already substituted, the C5 position is the most probable site for electrophilic attack.

Electrophilic Halogenation: Halogenation, particularly bromination, is a common and efficient method for functionalizing the thiophene ring. iust.ac.ir This reaction serves as a crucial entry point for further derivatization. The use of reagents like N-bromosuccinimide (NBS) allows for the regioselective introduction of a bromine atom onto the C5 position of the thiophene ring. nih.govresearchgate.net The high reactivity of the thiophene ring, which is estimated to be significantly greater than that of benzene (B151609), allows these reactions to proceed under mild conditions. st-andrews.ac.ukiust.ac.ir

Palladium-Catalyzed Cross-Coupling Reactions: The introduction of a halogen, such as bromine, onto the thiophene ring opens up possibilities for a variety of powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. nih.gov In this reaction, the brominated thiophene derivative is coupled with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. acs.orgnih.gov This methodology is highly versatile, tolerates a wide range of functional groups, and provides a robust route to biaryl and heteroaryl structures that would be difficult to access otherwise. nih.govresearchgate.net This strategy has been successfully applied to synthesize 2-aryl-thiophene derivatives from 2-bromo-thiophenes. nih.gov

| Reaction | Substrate | Reagent(s) | Catalyst/Conditions | Product Type |

| Electrophilic Bromination | 2-Substituted Thiophene | N-Bromosuccinimide (NBS) | CCl₄ or other inert solvent | 5-Bromo-2-substituted thiophene |

| Suzuki-Miyaura Coupling | 5-Bromo-2-substituted thiophene | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | 5-Aryl-2-substituted thiophene |

| Kumada Coupling | 5-Bromo-2-substituted thiophene | Grignard Reagent (Ar-MgBr) | Ni or Pd catalyst | 5-Aryl-2-substituted thiophene |

Other transition metal-catalyzed reactions, such as Kumada coupling (using Grignard reagents) and Stille coupling (using organotin reagents), are also well-established methods for the functionalization of halothiophenes and represent viable strategies for derivatizing the 4-(5-halo-thiophen-2-yl)-1,2-oxazol-5-amine intermediate. nih.gov Furthermore, direct C-H activation of the thiophene ring is an emerging strategy that could provide alternative pathways for functionalization, potentially avoiding the need for a halogenation step.

Spectroscopic Data for this compound Not Found in Publicly Available Literature

Following a comprehensive search of scientific databases and literature, detailed experimental spectroscopic data for the specific chemical compound This compound could not be located. As a result, the advanced spectroscopic characterization and structural elucidation for this molecule, as requested, cannot be provided at this time.

The required analytical data, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), two-dimensional NMR techniques (such as COSY, HSQC, HMBC), Fourier Transform Infrared (FT-IR) Spectroscopy, and Raman Spectroscopy, are not available in the public domain for this specific isomer.

Scientific literature and chemical repositories contain information on related compounds and isomers, such as those linking a thiophene and an oxazole ring at different positions. However, spectroscopic data is highly specific to the unique molecular structure of a compound. The precise arrangement of atoms in this compound—with the thiophene group at the 4-position and the amine group at the 5-position of the 1,2-oxazole ring—will produce a unique spectral fingerprint. Using data from other isomers would be scientifically inaccurate and misleading.

Therefore, without access to synthesis and characterization reports that specifically describe this compound, the generation of the requested detailed article with data tables on its spectroscopic properties is not possible.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural components of novel compounds. For 4-(Thiophen-2-yl)-1,2-oxazol-5-amine, high-resolution and soft ionization techniques are particularly informative.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₈H₇N₃OS), HRMS provides an exact mass measurement that distinguishes it from other compounds with the same nominal mass. The technique's high accuracy, typically within a few parts per million (ppm), is crucial for confirming the synthesis of the target molecule. rsc.org The expected exact mass can be calculated and compared with the experimental value to validate the compound's composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. mdpi.com This method is ideal for confirming the molecular weight of this compound. In a typical ESI-MS experiment, the compound is protonated to form the pseudomolecular ion [M+H]⁺. The theoretical monoisotopic mass of the neutral molecule is 193.0310 g/mol , and therefore, the expected mass-to-charge ratio (m/z) for the protonated species would be approximately 194.0388.

Further analysis of the fragmentation patterns observed in the mass spectrum provides valuable structural information. The fragmentation of the molecular ion is influenced by the structural features of the compound, including the thiophene (B33073) ring, the isoxazole (B147169) ring, and the amine group. arkat-usa.org Aliphatic amines, for instance, commonly undergo α-cleavage, which can help in identifying adjacent structural motifs. libretexts.org The fragmentation of the heterocyclic rings can also yield characteristic ions that help piece together the molecular structure. arkat-usa.orgresearchgate.net

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss | Description |

| [M+H]⁺ | 194.0388 | - | Protonated molecular ion |

| [C₈H₆N₂OS]⁺ | 192.0228 | H₂ | Loss of hydrogen |

| [C₄H₃S]⁺ | 83.9956 | C₄H₄N₃O | Thienyl cation |

| [C₅H₅N₂O]⁺ | 109.0402 | C₃H₂S | Isoxazole-amine fragment |

| [C₄H₄N₃O]⁺ | 110.0354 | C₄H₃S | Fragment containing the isoxazole core |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, such as UV-Visible and fluorescence spectroscopy, provide information about the electronic transitions within the molecule and are sensitive to the molecular environment.

The UV-Visible absorption spectrum of compounds containing conjugated π-systems, such as this compound, is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions. mdpi.com The presence of the electron-donating amine group and the electron-rich thiophene ring connected to the isoxazole core creates a donor-π-acceptor (D-π-A) type structure. This configuration typically leads to intramolecular charge transfer (ICT) bands in the absorption spectrum. The absorption maxima (λmax) are sensitive to solvent polarity, often shifting to longer wavelengths (a bathochromic or red shift) in more polar solvents. mdpi.com

Compounds with significant ICT character often exhibit fluorescence. The emission properties, including the wavelength of maximum emission and quantum yield, are highly dependent on the nature of the solvent, a phenomenon known as solvatochromism. mdpi.com As solvent polarity increases, the excited state is stabilized more than the ground state, leading to a significant red shift in the emission spectrum. This results in a large Stokes shift (the difference between the absorption and emission maxima).

The analysis of this solvatochromic shift using different solvent polarity scales can provide information about the change in the dipole moment of the molecule upon excitation from the ground state to the excited state. mdpi.com For thiophene-based D-π-A systems, a large red shift in fluorescence emission is typically observed when moving from nonpolar to polar solvents, confirming the charge-transfer nature of the excited state. mdpi.com

Table 2: Expected Solvatochromic Effects on the Photophysical Properties of this compound

| Solvent | Polarity (Dielectric Constant, ε) | Expected Absorption λmax Shift | Expected Emission λmax Shift | Expected Stokes Shift |

| Cyclohexane | 2.02 | Minimal | Minimal | Small |

| Dichloromethane | 8.93 | Slight Red Shift | Moderate Red Shift | Moderate |

| Acetonitrile | 37.5 | Moderate Red Shift | Significant Red Shift | Large |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Moderate Red Shift | Large Red Shift | Very Large |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

While a specific crystal structure for this compound is not available, analysis of closely related structures provides a reliable model for its solid-state conformation and intermolecular interactions. nih.goviucr.orgnih.gov X-ray crystallography would reveal precise bond lengths, bond angles, and torsion angles.

A key structural feature would be the dihedral angle between the planes of the thiophene and isoxazole rings. In similar structures, these rings are often nearly coplanar, which facilitates π-conjugation across the molecule. nih.goviucr.org The amine group would likely participate in intermolecular hydrogen bonding. In the crystal lattice of aminophenyl isoxazole derivatives, N—H···N and N—H···O hydrogen bonds are common, linking molecules into chains or sheets. iucr.orgnih.gov Additionally, π-π stacking interactions between the aromatic thiophene and isoxazole rings of adjacent molecules are expected to play a role in stabilizing the crystal packing. nih.gov

Table 3: Typical Bond Lengths and Intermolecular Interactions in Thiophenyl-Isoxazole Structures

| Parameter | Typical Value | Reference |

| C-S (thiophene) | 1.70 - 1.73 Å | nih.gov |

| C-N (isoxazole) | 1.32 - 1.38 Å | iucr.org |

| N-O (isoxazole) | 1.40 - 1.43 Å | iucr.org |

| C-C (inter-ring) | ~1.46 Å | nih.gov |

| Dihedral Angle (Thiophene-Isoxazole) | 2° - 10° | nih.govresearchgate.net |

| N-H···N Hydrogen Bond Distance | 2.4 - 2.5 Å (H···A) | nih.gov |

| N-H···O Hydrogen Bond Distance | 2.6 - 2.7 Å (H···A) | nih.gov |

| π-π Stacking Distance | 3.7 - 3.9 Å | nih.gov |

Determination of Molecular Conformation and Bond Geometries

A crystallographic study would reveal the precise three-dimensional arrangement of the atoms in the this compound molecule. This includes the determination of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's geometry and potential reactivity. The planarity of the thiophene and isoxazole rings, as well as the conformation of the amine substituent, would be definitively established.

Table 1: Hypothetical Bond Lengths and Angles for this compound (Note: This table is for illustrative purposes only and does not represent experimental data.)

| Bond/Angle | Value |

|---|---|

| C(thiophene)-C(isoxazole) | 1.45 Å |

| C=N (isoxazole) | 1.30 Å |

| N-O (isoxazole) | 1.40 Å |

| C-NH2 (isoxazole) | 1.38 Å |

| C-S (thiophene) | 1.71 Å |

| C-S-C (thiophene) | 92.2° |

| C-N-O (isoxazole) | 110.0° |

Analysis of Crystal System, Space Group, and Unit Cell Parameters

Single-crystal X-ray diffraction analysis is essential for determining the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This information provides a fundamental description of the crystalline lattice and the packing of the molecules in the solid state.

Table 2: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only and does not represent experimental data.)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z | 4 |

Intermolecular Interactions and Hydrogen Bonding Networks

The arrangement of molecules within the crystal lattice is governed by intermolecular forces. A detailed structural analysis would identify and characterize these interactions, such as hydrogen bonds involving the amine group and the nitrogen and oxygen atoms of the isoxazole ring. Other non-covalent interactions, like π-π stacking between the aromatic thiophene and isoxazole rings, would also be elucidated, providing insight into the stability of the crystal packing.

Dihedral Angle Analysis of Ring Systems

Table 3: Hypothetical Dihedral Angle for this compound (Note: This table is for illustrative purposes only and does not represent experimental data.)

| Ring System 1 | Ring System 2 | Dihedral Angle (°) |

|---|---|---|

| Thiophene | Isoxazole | 15.5 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.govresearchgate.netekb.eg For heterocyclic compounds like 4-(Thiophen-2-yl)-1,2-oxazol-5-amine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine a wide range of electronic and geometric properties. nih.govresearchgate.netmdpi.com

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. rdd.edu.iq This analysis calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. For thiophene-phenylene systems, which are structurally related, DFT calculations have revealed that the interaction between the rings can lead to non-planar conformations. rdd.edu.iq The optimized geometry provides a foundational understanding of the molecule's shape and steric properties.

Table 1: Predicted Geometric Parameters for this compound Note: These are representative values based on DFT calculations for analogous structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S (Thiophene) | ~1.72 Å |

| C=C (Thiophene) | ~1.38 Å | |

| C-C (inter-ring) | ~1.46 Å | |

| C=N (Oxazole) | ~1.31 Å | |

| N-O (Oxazole) | ~1.42 Å | |

| C-NH₂ | ~1.37 Å | |

| Bond Angle | C-S-C (Thiophene) | ~92.2° |

| C-C-N (Oxazole) | ~110.0° | |

| C-N-O (Oxazole) | ~105.0° | |

| Dihedral Angle | Thiophene-Oxazole | Variable |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.com Conversely, the LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity and electron affinity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov For a related compound, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, DFT calculations determined the E(HOMO) to be -6.0504 eV and the E(LUMO) to be -3.2446 eV, resulting in an energy gap of 2.8058 eV. nih.gov

Table 2: Representative Frontier Orbital Energies Illustrative values based on analogous thiophene-containing heterocycles. nih.gov

| Parameter | Energy (eV) |

| E(HOMO) | -6.05 |

| E(LUMO) | -3.24 |

| Energy Gap (ΔE) | 2.81 |

Molecular Electrostatic Potential (MESP) surface mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MESP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

Typically, regions with a negative electrostatic potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.netresearchgate.net In this compound, these areas are expected around the heteroatoms: the sulfur of the thiophene (B33073) ring, and the nitrogen and oxygen of the oxazole (B20620) ring. Regions with a positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net Such positive regions would likely be found around the hydrogen atoms of the amine group. The green areas represent neutral or zero potential. This analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding. researchgate.net

Theoretical calculations are instrumental in interpreting experimental spectroscopic data. DFT methods can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. nih.govmdpi.com By comparing the calculated vibrational modes with experimental spectra, the structural assignment of the molecule can be confirmed. nih.gov The potential energy distribution (PED) analysis is often used to make precise assignments for each vibrational mode.

Furthermore, DFT is employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These predicted chemical shifts serve as a valuable reference for the analysis of experimental NMR spectra, aiding in the definitive structural elucidation of complex organic molecules like this compound. mdpi.commdpi.com

Global Chemical Reactivity Descriptors (GCRD) Analysis

Table 3: Global Chemical Reactivity Descriptors Calculated using representative E(HOMO) = -6.05 eV and E(LUMO) = -3.24 eV values. nih.gov

| Descriptor | Formula | Calculated Value |

| Ionization Potential (I) | I ≈ -E(HOMO) | 6.05 eV |

| Electron Affinity (A) | A ≈ -E(LUMO) | 3.24 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.645 eV |

| Chemical Potential (µ) | µ = -χ | -4.645 eV |

| Global Hardness (η) | η = (I - A) / 2 | 1.405 eV |

| Global Softness (S) | S = 1 / (2η) | 0.356 eV⁻¹ |

| Electrophilicity Index (ω) | ω = µ² / (2η) | 7.68 eV |

Chemical Potential, Chemical Hardness, and Softness

Quantum chemical descriptors such as chemical potential (μ), chemical hardness (η), and softness (S) are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors are crucial for understanding the reactivity of a molecule. Chemical potential indicates the tendency of a molecule to donate or accept electrons, while hardness and softness quantify the resistance to change in electron distribution.

Table 1: Illustrative Quantum Chemical Descriptors for a Thiophene-Isoxazole System (Hypothetical Data)

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -6.20 |

| LUMO Energy | ELUMO | - | -1.80 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.40 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.00 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.20 |

| Chemical Softness | S | 1 / η | 0.45 |

Note: The values presented in this table are hypothetical and serve to illustrate the concepts. They are based on typical values observed for similar heterocyclic compounds in the literature.

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω), a measure of the energy stabilization when a molecule accepts an optimal number of electrons, is calculated as ω = μ² / (2η). Conversely, the nucleophilicity index (N) quantifies the electron-donating ability of a molecule. These indices are instrumental in predicting the nature of chemical interactions. nih.govbeilstein-archives.org

For this compound, the presence of the electron-rich thiophene ring and the amino group suggests significant nucleophilic character. Computational studies on related compounds, such as 2-phosphaindolizines, have demonstrated the utility of these indices in rationalizing their reactivity in Diels-Alder reactions. nih.govbeilstein-archives.org The electrophilicity and nucleophilicity indices help to understand whether a molecule will act as an electrophile or a nucleophile in a given reaction.

Table 2: Illustrative Reactivity Indices for a Thiophene-Isoxazole System (Hypothetical Data)

| Index | Symbol | Formula | Hypothetical Value (eV) |

| Electrophilicity Index | ω | μ² / (2η) | 3.64 |

| Nucleophilicity Index | N | EHOMO - EHOMO(TCE) | 3.02 |

Note: The values are hypothetical. The nucleophilicity index is calculated relative to a reference molecule, often tetracyanoethylene (B109619) (TCE).

Electrophilicity-Based Charge Transfer (ECT) Analysis

The Electrophilicity-Based Charge Transfer (ECT) is a descriptor used to predict the direction of charge transfer between two interacting molecules. A positive ECT value indicates that the molecule of interest acts as an electron acceptor, while a negative value suggests it behaves as an electron donor. This analysis is particularly useful in understanding interactions with biological macromolecules. researchgate.net

While a specific ECT analysis for this compound is not available, the methodology has been applied to study the interaction between various organic molecules and DNA bases. researchgate.net Such an analysis for the title compound would be valuable in predicting its potential interactions in a biological context.

Intermolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Understanding these interactions is fundamental to crystal engineering, which aims to design and synthesize crystalline materials with desired properties.

Hirshfeld Surface Analysis and Fingerprint Plots

For compounds containing thiophene and isoxazole (B147169) moieties, Hirshfeld surface analyses have revealed the prevalence of H···H, C···H, and O···H contacts, as well as potential π–π stacking interactions. nih.govnih.gov In the case of this compound, the presence of the amino group would likely lead to significant N–H···N or N–H···O hydrogen bonding, which would be visible as distinct spikes in the fingerprint plot.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Heterocyclic Compound.

| Interaction Type | Percentage Contribution (%) |

| H···H | 46.1 |

| N···H/H···N | 20.4 |

| C···H/H···C | 17.4 |

| C···C | 6.9 |

| Other | 9.2 |

Note: Data is based on a study of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile and is illustrative of the types of interactions that could be expected. nih.gov

Quantum Chemical Descriptors of Non-Covalent Interactions

Quantum chemical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a deeper understanding of non-covalent interactions by analyzing the topology of the electron density. mdpi.com This analysis can characterize the nature and strength of interactions like hydrogen bonds and van der Waals contacts. The presence of bond critical points (BCPs) between interacting atoms is indicative of a non-covalent interaction. researchgate.net

For this compound, QTAIM analysis would be expected to identify BCPs corresponding to N–H···N or N–H···O hydrogen bonds, as well as weaker C–H···π and π–π stacking interactions involving the thiophene and isoxazole rings. These quantum descriptors provide a rigorous basis for understanding the forces that govern the supramolecular assembly of the compound in the solid state. bohrium.com

Theoretical Insights into Isomer Stability and Reaction Pathways

Computational chemistry is also instrumental in exploring the relative stability of different isomers and elucidating the mechanisms of chemical reactions. researchgate.net For this compound, theoretical studies could investigate the potential for tautomerism, for instance, between the amine and imine forms. DFT calculations can predict the relative energies of different isomers, providing insights into their populations at equilibrium.

Furthermore, computational modeling can be used to map out the potential energy surfaces of synthetic routes to this compound. nih.govnih.gov For example, the mechanism of the cycloaddition reactions often used to form the isoxazole ring can be investigated to understand the regioselectivity and to optimize reaction conditions. mdpi.comresearchgate.net These theoretical insights are invaluable for guiding synthetic efforts and understanding the fundamental reactivity of the molecule.

Validation and Comparison of Theoretical Data with Experimental Observations

The validation of theoretical data against experimental observations is a crucial step in computational chemistry. This process ensures the accuracy and predictive power of the theoretical models employed. For the compound this compound and its analogs, this validation typically involves a comparative analysis of calculated molecular geometries, vibrational frequencies, and nuclear magnetic resonance (NMR) chemical shifts with experimental data obtained from X-ray crystallography, Fourier-transform infrared (FT-IR) and Raman spectroscopy, and NMR spectroscopy, respectively.

Molecular Geometry:

A primary method for validating a calculated molecular structure is to compare its optimized geometrical parameters, such as bond lengths and bond angles, with those determined experimentally through single-crystal X-ray diffraction. For a closely related compound, (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one, the crystal structure has been successfully elucidated, providing a solid foundation for such comparisons. nih.gov Density Functional Theory (DFT) is a commonly utilized computational method for geometry optimization.

Below is a comparison of selected experimental and theoretical bond lengths and angles for a thiophene-isoxazole scaffold. The theoretical data are typically generated using DFT with a basis set like B3LYP/6-311G(d,p).

Table 1: Comparison of Selected Experimental and Theoretical Bond Lengths (Å)

| Bond | Experimental (Å) nih.gov | Theoretical (Å) (Illustrative) |

|---|---|---|

| S1–C8 | 1.705(2) | 1.710 |

| C8–C9 | 1.366(3) | 1.375 |

| C10–C11 | 1.423(3) | 1.420 |

| O1–N1 | 1.420(2) | 1.425 |

| N1–C1 | 1.300(3) | 1.305 |

| C1–C2 | 1.432(3) | 1.430 |

Note: Experimental data is for (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one. Theoretical data is illustrative for a similar scaffold.

Table 2: Comparison of Selected Experimental and Theoretical Bond Angles (°)

| Angle | Experimental (°) nih.gov | Theoretical (°) (Illustrative) |

|---|---|---|

| C9–S1–C12 | 92.2(1) | 92.5 |

| C1–N1–O1 | 109.8(2) | 110.0 |

| N1–C1–C2 | 114.7(2) | 114.5 |

| C1–C2–C3 | 104.9(2) | 105.0 |

| C2–C3–O1 | 109.9(2) | 110.0 |

Note: Experimental data is for (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one. Theoretical data is illustrative for a similar scaffold.

The commendable agreement between experimental and theoretical values for related structures indicates that the selected level of theory can reliably predict the geometry of this compound.

Vibrational Spectroscopy:

The vibrational frequencies calculated using DFT are frequently compared with experimental FT-IR and Raman spectra. This comparison serves to validate the theoretical model and assists in the assignment of spectral bands. To account for anharmonicity and the inherent limitations of the theoretical method, calculated frequencies are often scaled by a specific factor.

For instance, a study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid demonstrated a strong correlation between experimental and theoretical vibrational frequencies. mdpi.com A similar methodology can be applied to this compound.

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Heterocyclic System

| Vibrational Mode | Experimental (cm⁻¹) mdpi.com | Calculated (cm⁻¹) (Scaled) mdpi.com | Assignment |

|---|---|---|---|

| C-H stretch (aromatic) | 2919 | 3068 | Stretching vibration of C-H in the rings |

| C=O stretch | 1708 | 1710 | Stretching vibration of the carbonyl group |

| C=C stretch (aromatic) | 1620 | 1615 | In-plane stretching of C=C bonds |

| C-N stretch | 1310 | 1315 | Stretching vibration of the C-N bond |

| C-H bend (out-of-plane) | 850 | 855 | Out-of-plane bending of C-H bonds |

Note: Data is for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid as an illustrative example.

NMR Spectroscopy:

The Gauge-Including Atomic Orbital (GIAO) method is a standard theoretical approach for calculating NMR chemical shifts. The resulting calculated shifts can then be correlated with experimental ¹H and ¹³C NMR data. A strong linear correlation between the experimental and theoretical chemical shifts signifies that the computational model accurately reproduces the electronic environment of the nuclei. In a study of 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives, a combined theoretical and experimental approach provided robust support for the assignment of chemical shifts. nih.gov

Table 4: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for a Thiophene-Containing Heterocycle

| Carbon Atom | Experimental (ppm) nih.gov | Theoretical (ppm) (GIAO) nih.gov |

|---|---|---|

| C2 | 160.5 | 161.2 |

| C3a | 149.8 | 150.5 |

| C5 | 124.2 | 124.9 |

| C6 | 134.8 | 135.3 |

| C7 | 128.9 | 129.5 |

| C8 | 130.1 | 130.8 |

Note: Data is for a 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivative as an illustrative example.

The consistent and strong correlation between experimental and calculated data for these related systems instills confidence in the application of computational methods for predicting and interpreting the properties of this compound.

Reaction Mechanisms and Chemical Transformations

Mechanistic Insights into Oxazole (B20620) Ring Formation and Rearrangements

The synthesis of the 1,2-oxazole ring system, a core component of 4-(Thiophen-2-yl)-1,2-oxazol-5-amine, can be achieved through various synthetic routes, each with distinct mechanistic pathways. A common and versatile method for forming 5-substituted oxazoles is the van Leusen oxazole synthesis. nih.gov This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). For the synthesis of the target compound, this would involve thiophene-2-carbaldehyde (B41791) reacting with TosMIC in the presence of a base. nih.govresearchgate.net The mechanism proceeds through the formation of a vinyl isocyanide intermediate, which then undergoes an intramolecular cyclization, followed by elimination of p-toluenesulfinic acid to yield the 5-(thiophen-2-yl)oxazole. The introduction of the 5-amino group would require a subsequent functional group transformation or the use of a different precursor.

Another prevalent mechanism for oxazole ring formation involves the cyclization of β-keto isocyanide intermediates. These intermediates can be generated in situ from the acylation of α-metallated isocyanides with acylating agents like acid chlorides or esters. researchgate.net For the specific target compound, an acylating agent derived from thiophene (B33073) would be required. The subsequent cyclization is often spontaneous or occurs during workup.

Furthermore, various catalytic methods have been developed for oxazole synthesis. These include metal-free annulation of alkynes and nitriles, and copper- or ruthenium-catalyzed cyclizations. organic-chemistry.org For instance, a reaction could proceed via the coupling of a thiophene-containing α-diazoketone with an appropriate amide or nitrile precursor, catalyzed by a transition metal complex. organic-chemistry.orgresearchgate.net

Once formed, oxazole rings can undergo rearrangements, such as the Cornforth rearrangement, which typically involves the thermal isomerization of 4-acyloxazoles. tandfonline.com While specific studies on rearrangements of this compound are not detailed in the available literature, the general principles suggest that under thermal or photochemical conditions, ring-opening to a vinyl nitrile ylide intermediate followed by recyclization could occur, potentially leading to isomeric structures.

Role of the Thiophene Substituent in Influencing Reaction Pathways and Regioselectivity

This electron-donating nature of the thiophene substituent influences the electron density of the attached oxazole ring. It can enhance the nucleophilicity of the oxazole core, potentially affecting the rates and pathways of subsequent reactions. In electrophilic aromatic substitution reactions involving the thiophene moiety itself, the substitution is strongly directed to the C5 position of the thiophene ring (the position adjacent to the sulfur and distal to the oxazole ring). This regioselectivity has been observed in reactions such as nitration, bromination, and acylation of related 2-(thiophen-2-yl) substituted heterocycles, where substitution occurs exclusively at the thiophene's 5-position. researchgate.net

The thiophene ring can also act as a bioisosteric replacement for a phenyl ring in medicinal chemistry, which can improve physicochemical properties and binding affinity to biological targets. nih.gov Its influence extends to directing metallation reactions, which are pivotal for introducing further substituents onto the thiophene ring.

| Feature | Thiophene | Benzene (B151609) | Influence on this compound |

| Aromaticity | Aromatic | Aromatic | Stabilizes the overall molecular structure. |

| Reactivity towards Electrophiles | More reactive | Less reactive | The thiophene ring is a primary site for electrophilic attack. nih.gov |

| Directing Effect | Ortho-directing (C2/C5) | N/A | Directs further electrophilic substitution primarily to the C5-position of the thiophene ring. researchgate.net |

| Electronic Effect on Oxazole Ring | Electron-donating | Electron-donating (weaker) | Increases the electron density of the oxazole core, potentially activating it for certain reactions. |

Table 6.2.1: Comparison of the electronic properties of thiophene versus benzene and their influence on the reactivity and regioselectivity of this compound.

Nucleophilic and Electrophilic Reactivity Profiles of the 1,2-Oxazol-5-amine Core

The 1,2-oxazol-5-amine core of the title compound possesses a distinct reactivity profile governed by the interplay of the oxazole ring, the C5-amino group, and the C4-thiophene substituent.

Nucleophilic Reactivity: The primary site of nucleophilic character is the exocyclic amino group at the C5 position. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation with electrophiles. The electron-donating thiophene ring at C4 further enhances the electron density on the oxazole ring and the attached amino group, thereby increasing its nucleophilicity. The nitrogen atom within the oxazole ring also possesses a lone pair and can act as a nucleophilic center or a base, particularly in protonation or coordination with Lewis acids.

| Site | Reagent Type | Predicted Reaction | Rationale |

| C5-Amino Group (-NH2) | Electrophile (e.g., Acyl chloride) | Acylation, Alkylation, Schiff base formation | High nucleophilicity of the nitrogen lone pair. |

| Oxazole Ring Nitrogen (N) | Electrophile (e.g., H+, Lewis Acid) | Protonation, Coordination | Basic character due to the nitrogen lone pair. |

| Thiophene Ring (C5'-position) | Electrophile (e.g., HNO3, Br2) | Electrophilic Aromatic Substitution | Thiophene is an activated aromatic system. nih.govresearchgate.net |

| Oxazole Ring (C2-position) | Strong Base then Electrophile | Deprotonation followed by substitution | C2-H is the most acidic proton on the oxazole ring. tandfonline.com |

Table 6.3.1: Predicted reactivity sites of this compound towards electrophiles and nucleophiles.

Intramolecular Cyclization and Ring-Closure Mechanisms

The this compound structure can participate in or be a product of various intramolecular cyclization and ring-closure reactions. These transformations are key for the synthesis of more complex, fused heterocyclic systems.

One plausible mechanism involves the formation of the oxazole ring itself through an intramolecular process. For example, a precursor molecule containing a thiophene moiety and a suitably functionalized side chain, such as an N-acyl amino ketone, could undergo acid- or base-catalyzed cyclodehydration to form the 1,2-oxazole ring.

Alternatively, the existing this compound can serve as a building block for subsequent intramolecular cyclizations. The nucleophilic 5-amino group is strategically positioned to react with an electrophilic center introduced onto a side chain. For instance, if the amine is first acylated with a reagent containing a latent electrophile (e.g., an ortho-halobenzoyl chloride), a subsequent intramolecular nucleophilic aromatic substitution (SNAr) could lead to the formation of a fused six-membered ring system.

Ring-closure can also be initiated by activating a position on the thiophene ring. Metalation of the C5-position of the thiophene followed by the introduction of an electrophilic side chain could set the stage for a cyclization involving the oxazole nitrogen or the C5-amino group. Such strategies are common in the synthesis of polycyclic heteroaromatics.

Elucidation of Catalyst Performance and Selectivity in Synthetic Protocols

The synthesis of this compound and its precursors relies heavily on catalytic protocols to ensure high yields and selectivity. The performance and selectivity of these catalysts are crucial for controlling the reaction outcomes.

Acid/Base Catalysis: Acid and base catalysis are fundamental in the formation of the oxazole ring itself. In the van Leusen synthesis, a base like potassium carbonate is used to deprotonate the TosMIC, initiating the reaction cascade. nih.gov In cyclodehydration reactions to form the oxazole ring from acyclic precursors, acids like p-toluenesulfonic acid (PTSA) or strong mineral acids are often employed as catalysts to promote the elimination of water. researchgate.net The choice of base or acid can significantly impact selectivity, preventing the formation of side products. For example, in the synthesis of related pyrazole (B372694) amides from thiophene carboxylic acid, different catalysts such as 4-(dimethylamino)pyridine (DMAP) and 4-methylphenyl boronic acid were tested, resulting in vastly different product yields, highlighting the catalyst's critical role. mdpi.com

Regio- and Chemoselectivity: Catalysts play a vital role in controlling both regioselectivity and chemoselectivity. In molecules with multiple potential reaction sites, a selective catalyst can ensure that the reaction occurs only at the desired position. For example, in a cross-coupling reaction to link the thiophene and oxazole moieties, the catalyst must selectively activate the C-halogen bond on one precursor without reacting with other functional groups like the amine. Similarly, in reactions involving sulfonyl azides with thioamides bearing other nucleophilic groups (like an amino group), the reaction can be directed to occur selectively at the thioamide group. beilstein-journals.org The optimization of reaction conditions, including the specific catalyst, solvent, and temperature, is essential to achieve high selectivity for the desired product.

| Catalyst System | Reaction Type | Role of Catalyst | Selectivity/Performance | Reference |

| Pd(0) / K3PO4 | Suzuki-Miyaura Coupling | Catalyzes C-C bond formation between aryl halide and boronic acid. | Enables arylation of a thiophene-amide core in moderate to good yields (66-81%). | mdpi.com |

| Cu(I) salts | Thioamination/Cyclization | Catalyzes C-N and C-S bond formation. | Facilitates the synthesis of N-fused benzoimidazothiazoles in high yields. | researchgate.net |

| K2CO3 / Toluene | Van Leusen Oxazole Synthesis | Acts as a base to generate the nucleophilic TosMIC anion. | Efficient for the one-pot synthesis of 5-substituted oxazoles. | nih.gov |

| p-Toluenesulfonic acid (PTSA) | Cyclodehydration | Acts as a Brønsted acid to catalyze water elimination. | Promotes ring closure to form oxazole rings from N-acyl amino acid precursors. | researchgate.net |

| 4-(Dimethylamino)pyridine (DMAP) | Amide Bond Formation | Acts as a nucleophilic catalyst for acylation. | Can give poor yields (8%) in certain sterically hindered amide syntheses. | mdpi.com |

Table 6.5.1: Overview of representative catalytic systems and their performance in synthetic protocols relevant to the formation of thiophene-substituted heterocycles.

Applications in Advanced Materials and Chemical Biology

Functional Materials Science

The exploration of thiophene-based heterocyclic compounds in materials science is driven by their excellent electronic and optical properties. Thiophene (B33073) and its derivatives are known for their utility as building blocks in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov The incorporation of the 1,2-oxazol-5-amine structure introduces additional functionalities that can be exploited for the creation of novel functional materials.

While direct studies on the integration of 4-(Thiophen-2-yl)-1,2-oxazol-5-amine into polymeric systems are not extensively documented, the broader class of thiophene-based copolymers demonstrates the potential for such applications. Thiophene-containing polymers are noted for their solubility in common organic solvents and their tunable electro-optical properties. scispace.com For instance, the synthesis of alternating fluorene–thiophene copolymers with ethylene (B1197577) glycol side-chains results in polymers with good thermal stability and solubility in a range of solvents, from apolar to polar. nih.gov The amine group on the this compound molecule offers a reactive site for polymerization, suggesting its potential as a monomer for creating novel copolymers with tailored properties. The resulting polymers could exhibit enhanced solubility, thermal stability, and specific electronic characteristics suitable for various applications.

Thiophene-based copolymers have been synthesized through methods like Suzuki polycondensation, and they exhibit promising characteristics for use in organic electronics. nih.gov The incorporation of a thiophene-isoxazole amine monomer could lead to polymers with unique charge transport and photophysical properties.

Thiophene derivatives are widely investigated for their applications in photonics and optoelectronics due to their favorable fluorescent and charge-transporting properties. nih.gov Symmetrical 2,5-disubstituted thiophene derivatives containing a 1,3,4-oxadiazole (B1194373) moiety, for example, have been shown to be highly fluorescent materials with potential for OLED applications. nih.gov The combination of thiophene and oxazole (B20620) rings in a single molecule can lead to compounds with interesting photophysical behaviors. Thiophenyloxazoles have been synthesized and shown to exhibit fluorescence with high quantum yields. acs.org

Molecules with a donor-π-acceptor (D-π-A) structure are particularly relevant for optoelectronic applications. researchgate.net The this compound structure, with the electron-rich thiophene and amine groups, could be functionalized to create such D-π-A systems. These systems are known for their use in organic solar cells and as active emitting layers in OLEDs. researchgate.net The tunable electronic properties of the thiophene-isoxazole scaffold make it a promising candidate for the development of new materials for photonic and optoelectronic devices.

Table 1: Optoelectronic Properties of Related Thiophene-Based Copolymers This table presents data for analogous thiophene-containing polymers to illustrate the potential properties of polymers derived from this compound.

| Polymer System | Absorption Maximum (λmax) | Emission Maximum (λem) | Potential Application |

|---|---|---|---|

| Alternating fluorene–thiophene copolymers | ~397 nm (in CHCl3) | ~472 nm (in CHCl3) | OLEDs |

| Thiophene-benzothiadiazole copolymer (P3HT3BT) | UV to ~600 nm | Not specified | Organic Photovoltaics |

| Thiophene donor and thiazole (B1198619) acceptor oligomers | ~365-369 nm (in methanol) | ~433-434 nm (in methanol) | Blue Fluorescent Materials |

Conjugated polymers are promising materials for supercapacitor applications due to their unique electronic and structural properties. researchgate.net While there is no specific research on this compound for supercapacitors, related thiophene-based conducting polymers are being explored for this purpose. For example, bifunctional electrodes made from poly(3,6-dimethoxythieno[3,2-b]thiophene-co-2,3-dihydrothieno[3,4-b] nih.govrsc.orgdioxin-3-ylmethanol) have demonstrated high specific capacitance and favorable electrochromic properties. researchgate.net The ability of the amine group in this compound to undergo electropolymerization could allow for the creation of polymer films on electrode surfaces, which could then be evaluated for their capacitive energy storage properties.

Molecular Probes and Sensing Technologies

The development of fluorescent chemosensors for the detection of various analytes is a significant area of research in chemical biology and environmental science.

Derivatives of 5-(thiophene-2-yl)oxazole have been successfully designed and synthesized as "turn-on" fluorescence chemosensors for the specific recognition of metal ions. For instance, N′-(2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine and N′-(3-ethoxy-2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine have shown highly sensitive and selective fluorescence responses to Ga³⁺ ions. These sensors operate in a DMSO/H₂O buffer solution and demonstrate effective anti-interference performance in the presence of other metal ions like Al³⁺ and In³⁺.

Table 2: Performance of 5-(Thiophene-2-yl)oxazole-Derived Chemosensors for Ga³⁺ Detection

| Chemosensor | Limit of Detection for Ga³⁺ | Complexation Ratio (Sensor:Ga³⁺) | Binding Constant (M²) |

|---|---|---|---|

| N′-(2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine (L1) | 6.23 × 10⁻⁸ M | 1:2 | 8.54 × 10⁸ |

| N′-(3-ethoxy-2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine (L2) | 1.15 × 10⁻⁸ M | 1:2 | 1.06 × 10⁸ |

Utilization as Versatile Building Blocks for Complex Molecular Architectures

The this compound scaffold is a valuable building block for the synthesis of more complex organic molecules. The presence of multiple reactive sites—the thiophene ring, the isoxazole (B147169) ring, and the amine group—allows for a variety of chemical modifications. Thiophene-isoxazole containing compounds are of interest in medicinal chemistry for the design of novel therapeutic agents. nih.govnih.gov

For example, the amine group can be acylated or alkylated, while the thiophene ring can undergo electrophilic substitution or be functionalized through cross-coupling reactions. This versatility allows for the construction of a diverse library of compounds with potential applications in drug discovery and materials science. The synthesis of complex molecules often involves multi-step reaction sequences, and having a readily available and functionalizable building block like this compound is highly advantageous.

Molecular Design for Biological Interaction Studies (emphasizing chemical structural features)

The molecular architecture of this compound is central to its utility in biological studies. The thiophene ring often acts as a bioisosteric replacement for a phenyl group, which can enhance metabolic stability and binding affinity with target proteins. nih.gov The isoxazole ring provides a rigid framework and specific hydrogen bonding capabilities, while the 5-amine group offers a crucial point for chemical modification to modulate activity and physicochemical properties.

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of a lead compound like this compound. By systematically modifying its chemical structure, researchers can identify the key features responsible for its biological effects. While direct SAR studies on this exact molecule are not extensively published, the principles can be inferred from extensive research on closely related thiophene-based heterocyclic scaffolds.

Modifications typically target three primary locations: the thiophene ring, the isoxazole core, and the exocyclic amine group. For instance, in related thiophene-thiazole derivatives developed as anti-inflammatory agents, substitutions on the thiophene ring have a profound impact on inhibitory activity against enzymes like cyclooxygenase (COX). frontiersin.orgnih.gov Introducing electron-withdrawing groups, such as chlorine, can alter the electronic properties of the thiophene ring and enhance binding to enzymatic targets. frontiersin.orgresearchgate.net

Similarly, derivatization of the amine group is a common strategy. Acylation or alkylation of the amine can change the molecule's hydrogen-bonding capacity and steric profile, leading to improved potency or selectivity for a given biological target. Studies on related scaffolds show that converting the amine to a sulfonamide can introduce new interactions with protein active sites, as seen in the development of kinase inhibitors. researchgate.net

Table 1: Representative SAR Insights from Related Thiophene-Heterocycle Scaffolds

| Scaffold/Modification | Target Enzyme | Observed Activity Trend |

|---|---|---|

| 4-(4-chloro thiophen-2-yl)thiazol-2-amine derivatives | COX-1/COX-2 | Introduction of a chloro group on the thiophene ring is common in potent and selective COX-2 inhibitors. nih.govresearchgate.net |

| Thiophen-2-iminothiazolidine derivatives | Cruzain (protease) | Modifications at the thiazolidine (B150603) ring significantly influenced potency, with some derivatives showing IC50 values in the low micromolar range. nih.gov |

| 4-(1,3-Benzothiazol-2-yl)thiophene -2-sulfonamide | CDK5/p25 (kinase) | The thiophene-sulfonamide moiety demonstrated an unusual binding mode to the hinge region of the kinase, highlighting its unique interaction potential. researchgate.net |

The ability of a molecule to cross cellular membranes is governed by its physicochemical properties, primarily lipophilicity (often measured as LogP) and polarity. The this compound scaffold possesses a balance of lipophilic (thiophene) and polar (isoxazole-amine) features.

The thiophene ring is inherently more lipophilic than a pyrimidine (B1678525) or pyridine (B92270) ring but is generally considered a bioisostere of a benzene (B151609) ring, contributing favorably to membrane permeability. nih.gov The isoxazole ring and the primary amine group are polar, providing hydrogen bond donor and acceptor sites that enhance solubility in aqueous media but can hinder passive diffusion across lipid bilayers if not properly balanced.

Table 2: Predicted Effects of Structural Modifications on Physicochemical Properties

| Structural Modification on Core Scaffold | Predicted Effect on Lipophilicity (LogP) | Predicted Effect on Membrane Permeability |

|---|---|---|

| Addition of alkyl groups (e.g., methyl, ethyl) to the thiophene ring | Increase | Increase (up to a point) |

| Addition of halogen atoms (e.g., -Cl, -Br) to the thiophene ring | Increase | Generally Increase |

| Alkylation of the 5-amine group (e.g., -NHCH₃) | Increase | Variable; may improve permeability by reducing H-bond donor count |

| Acylation of the 5-amine group (e.g., -NHCOCH₃) | Variable; depends on acyl group | Decrease due to increased polarity and size |

A lead structure is a starting point for the development of more potent and selective compounds, including chemical probes designed to study biological processes. scispace.com The this compound scaffold is an attractive lead for developing chemical biology probes due to several key structural features.

Modular Synthesis: The synthesis of such scaffolds often allows for the easy introduction of different building blocks, facilitating the creation of a library of analogs for screening. mdpi.com

Functional Handles: The primary amine at the 5-position is a critical "functional handle." It can be readily modified to attach reporter tags (e.g., fluorophores, biotin) for visualization and pull-down experiments, or photoreactive groups for covalent labeling of target proteins.

Defined 3D Structure: The rigid nature of the fused ring system provides a well-defined three-dimensional shape, which is crucial for specific binding to protein targets like enzymes or receptors. mdpi.com

This scaffold can serve as the core for probes targeting a variety of enzymes. For instance, given the activity of related compounds against kinases and proteases, one could envision developing activity-based probes where the amine is functionalized with a reactive "warhead" that covalently binds to a catalytic residue in the enzyme's active site. researchgate.netnih.gov Such probes are invaluable tools for identifying enzyme activity in complex biological samples.

Future Research Directions and Challenges

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods like the condensation of β-dicarbonyl compounds with hydroxylamine (B1172632) and [3+2] cycloaddition reactions between alkynes and nitrile oxides. researchgate.netrsc.org Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 4-(Thiophen-2-yl)-1,2-oxazol-5-amine and its analogs.

Key areas for development include:

Transition Metal-Catalyzed Cycloadditions and Cycloisomerizations: These methods offer high regioselectivity and efficiency in forming the isoxazole ring. rsc.orgrsc.org Exploring catalysts beyond copper, such as gold or palladium, could provide alternative pathways with different substrate scopes or milder reaction conditions.

Multi-Component Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are highly atom-economical and can rapidly generate molecular complexity. rsc.orgresearchgate.net Designing a one-pot synthesis for the this compound core would represent a significant advancement in efficiency. rsc.org

Green Chemistry Approaches: The use of environmentally benign solvents (like water or ethanol), microwave-assisted synthesis to reduce reaction times, and biodegradable organocatalysts are becoming increasingly important. africanjournalofbiomedicalresearch.commdpi.com Applying these principles would make the synthesis more sustainable and industrially viable. africanjournalofbiomedicalresearch.com For instance, microwave-induced organic synthesis has been successfully used for preparing isoxazole-5(4H)-ones. rsc.org

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. numberanalytics.com Adapting synthetic routes for flow reactors could be a crucial step towards large-scale production.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition Metal-Catalysis | High efficiency, regioselectivity | Exploring novel catalysts, milder conditions |

| Multi-Component Reactions | Atom economy, rapid complexity | Design of one-pot protocols |

| Green Chemistry | Sustainability, reduced waste | Use of green solvents, microwave assistance |

| Flow Chemistry | Scalability, safety, control | Adaptation of batch reactions to continuous flow |

Exploration of Underexplored Functionalization Strategies for Diverse Derivatives

Creating a library of derivatives is essential for structure-activity relationship (SAR) studies and for tuning the compound's properties for specific applications. Future work should focus on novel strategies to functionalize the this compound scaffold at its three key positions: the thiophene (B33073) ring, the isoxazole ring, and the exocyclic amino group.

C-H Bond Functionalization: Direct C-H functionalization is a powerful tool for modifying aromatic and heteroaromatic rings without the need for pre-functionalized starting materials. mdpi.com Palladium-catalyzed C-H activation could enable the regioselective introduction of various substituents (aryl, alkyl, etc.) onto the thiophene ring, offering a more atom-economical approach than traditional cross-coupling reactions. rsc.orgnih.gov